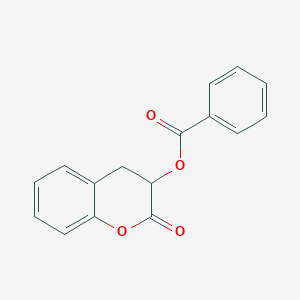
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a complex organic compound that features a boron atom bonded to two chlorine atoms and a tetrahydro-phenanthroline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with a boron-containing reagent such as boron trichloride (BCl3). The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron reagent. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of boron-containing organic compounds.
科学研究应用
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of boron-containing biomolecules and their interactions.
Industry: It can be used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its ability to form stable complexes with various metal ions. The boron atom can coordinate with metal centers, influencing their reactivity and stability. This coordination can affect molecular targets and pathways, making the compound useful in catalysis and other chemical processes.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-1,10-phenanthroline: Lacks the boron-chlorine functionality but shares the tetrahydro-phenanthroline structure.
Boron Trichloride (BCl3): Contains boron-chlorine bonds but lacks the organic framework.
Phenanthroline: A simpler structure without the tetrahydro or boron-chlorine components.
Uniqueness
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the presence of both the boron-chlorine bonds and the tetrahydro-phenanthroline structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
89630-58-0 |
|---|---|
分子式 |
C12H11BCl2N2 |
分子量 |
264.9 g/mol |
IUPAC 名称 |
dichloro(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)borane |
InChI |
InChI=1S/C12H11BCl2N2/c14-13(15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI 键 |
NLCJYZJTMLODQG-UHFFFAOYSA-N |
规范 SMILES |
B(N1CCCC2=C1C3=C(C=CC=N3)C=C2)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)

![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)





![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)
![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)


